4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate
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Overview
Description
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methyl groups and a phenylcarbamate moiety, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrophobic interactions . More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Other pyrazole derivatives have been shown to affect various biochemical pathways, including those involved in cell proliferation and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Phenylcarbamate: The final step involves coupling the methylated pyrazole with phenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or pyrazoles.
Scientific Research Applications
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-methylcarbamate
- 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-ethylcarbamate
- 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-propylcarbamate
Uniqueness
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate stands out due to its specific substitution pattern on the pyrazole ring and the phenylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-19(15(2)23(3)22-14)13-16-9-11-18(12-10-16)25-20(24)21-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUOJNUEBXHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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